molecular formula C23H21ClN4O4S2 B2356337 2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 901259-04-9

2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2356337
CAS RN: 901259-04-9
M. Wt: 517.02
InChI Key: OCYMKDSWDZSCHB-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H21ClN4O4S2 and its molecular weight is 517.02. The purity is usually 95%.
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Scientific Research Applications

Structural and Biological Activity Insights

  • Antitumor and Anticancer Activities : Research on derivatives similar to the compound has revealed significant antitumor and anticancer activities. A study highlighted the synthesis and evaluation of 2-(4-aminophenyl)benzothiazole derivatives, demonstrating considerable anticancer activity against various cancer cell lines (L. Yurttaş et al., 2015). This suggests that structural analogs of the compound could possess promising antitumor properties, warranting further investigation into their therapeutic potential.

  • Antibacterial Applications : Compounds with similar structures have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, showing moderate to good activity. This includes research on various 2-oxo-azetidines and thiazolidines derivatives, indicating the role of such compounds in developing new antibacterial agents (N. Desai et al., 2008).

  • Synthetic Methodologies and Chemical Properties : The synthesis and structural elucidation of related compounds, such as different heterocyclic ring systems bearing acetamide groups, have been extensively studied, providing valuable insights into synthetic strategies and the chemical behavior of these compounds. This includes research on the pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, highlighting the importance of understanding the acidic and basic properties for further applications in drug design (M. Duran & M. Canbaz, 2013).

  • Photovoltaic Efficiency and Ligand-Protein Interactions : Studies on benzothiazolinone acetamide analogs have explored their photovoltaic efficiency and ligand-protein interactions, demonstrating the compounds' potential in dye-sensitized solar cells and their binding affinity towards proteins like Cyclooxygenase 1 (COX1). This research underscores the versatility of acetamide derivatives in various scientific and technological fields (Y. Mary et al., 2020).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4S2/c1-30-16-10-14(11-17(31-2)20(16)32-3)21-27-19(13-4-6-15(24)7-5-13)22(28-21)34-12-18(29)26-23-25-8-9-33-23/h4-11H,12H2,1-3H3,(H,27,28)(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYMKDSWDZSCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

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